(Rac)-BI 703704

soluble guanylyl cyclase isoform selectivity pharmacological differentiation

Renal pharmacology studies using sGC agents are often confounded by systemic blood pressure changes. (Rac)-BI 703704 eliminates this variable, enabling clean interpretation of kidney-specific effects. • 77% UPE reduction at 10 mg/kg without MAP alteration in ZSF1 rats • Superior vasorelaxation vs. riociguat in fibrotic liver tissue (10 µM) • Dual GC-1/GC-2 activation profile for isoform-specific benchmarking

Molecular Formula C32H37N3O4S
Molecular Weight 559.7 g/mol
Cat. No. B12431480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BI 703704
Molecular FormulaC32H37N3O4S
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O
InChIInChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38)
InChIKeyLRGRKWVKESEOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-BI 703704 sGC Activator Overview


(Rac)-BI 703704 (CAS: 1423067-48-4; MW: 559.72; Formula: C32H37N3O4S) is a potent small-molecule activator of soluble guanylyl cyclase (sGC), an enzyme central to nitric oxide signaling and cGMP production in vascular, renal, and fibrotic disease contexts . This compound is the racemic mixture of BI 703704 and is primarily used in preclinical research to probe sGC-mediated pathways, particularly in models of diabetic nephropathy and cardiovascular dysfunction [1]. Unlike sGC stimulators (e.g., riociguat) that require a functional heme moiety, BI 703704 activates heme-free or oxidized sGC directly, enabling therapeutic investigation even under oxidative stress conditions where stimulators lose efficacy .

Why (Rac)-BI 703704 Is Irreplaceable


Generic substitution of (Rac)-BI 703704 with other sGC-targeting agents—whether alternative activators (e.g., BAY 60–2770, cinaciguat) or stimulators (e.g., riociguat, vericiguat)—is scientifically unjustifiable due to three non-interchangeable pharmacological properties: (1) divergent isoform activation efficacy between sGC isoforms GC-1 and GC-2, with (Rac)-BI 703704 demonstrating a unique isoform activation ratio that differs from BAY 60–2770 and runcaciguat [1]; (2) compound-specific vasorelaxation potency in pathological tissue, where (Rac)-BI 703704 produces superior relaxation compared to the clinically approved stimulator riociguat under fibrotic liver conditions [2]; and (3) a distinct dose-response profile for renal protection in diabetic nephropathy, with therapeutic cGMP elevation achieved at doses that do not significantly alter mean arterial pressure—a therapeutic window not generalizable across the sGC activator class [3].

(Rac)-BI 703704 Differentiation Evidence


sGC Isoform Activation Comparison

(Rac)-BI 703704 activates both sGC isoforms (GC-1 and GC-2), but with distinct efficacy that differs from BAY 60–2770 and the isoform-selective runcaciguat. In concentration-response measurements using purified enzymes and cell systems expressing each isoform, BI 703704 demonstrated activation of both GC-1 and GC-2, whereas runcaciguat selectively activated GC-1 while acting as a competitive antagonist at GC-2 [1]. This dual-isoform activation profile with non-equivalent efficacy distinguishes BI 703704 from both pan-activators and isoform-selective agents, providing a unique pharmacological fingerprint for experimental applications requiring broad sGC engagement.

soluble guanylyl cyclase isoform selectivity pharmacological differentiation

Vasorelaxation in Fibrotic Liver Tissue

In an ex vivo model of liver fibrosis, (Rac)-BI 703704 produced significantly more pronounced vasorelaxation than the clinically approved sGC stimulator riociguat. Liver slices from CCl4-treated (fibrotic) animals stimulated with 10 µM of each compound showed that BI 703704 induced greater blood vessel dilation over a 30-minute measurement period, with area-under-the-curve analysis confirming superior relaxation efficacy relative to riociguat (p < 0.05 to p < 0.001 vs. DMSO control, with BI 703704 demonstrating the largest effect magnitude) [1]. This differential performance in pathological tissue highlights that sGC activator pharmacology cannot be extrapolated from stimulator data.

vasorelaxation liver fibrosis vascular pharmacology

Renoprotection in Diabetic Nephropathy Model

(Rac)-BI 703704 demonstrates dose-dependent renal protection in the obese ZSF1 rat model of type 2 diabetes and progressive nephropathy. Following 15 weeks of daily oral administration at doses ranging from 0.3 to 10 mg/kg, BI 703704 produced a stepwise reduction in urinary protein excretion (UPE), a key biomarker of glomerular injury. UPE decreased from 463 ± 58 mg/day in vehicle controls to 328 ± 55 mg/day (0.3 mg/kg), 348 ± 23 mg/day (1 mg/kg), 283 ± 45 mg/day (3 mg/kg), and 108 ± 23 mg/day (10 mg/kg) [1]. This 77% maximal reduction at 10 mg/kg was accompanied by significant decreases in glomerulosclerosis incidence and interstitial lesions, establishing a clear efficacy range for preclinical nephropathy studies.

diabetic nephropathy renal protection proteinuria

cGMP Target Engagement & Therapeutic Window

Target engagement of (Rac)-BI 703704 is quantitatively confirmed through dose-dependent elevation of renal cGMP, the direct downstream second messenger of sGC activation. In the ZSF1 rat diabetic nephropathy study, BI 703704 treatment for 15 weeks produced dose-responsive increases in renal cGMP levels that correlated with reductions in proteinuria [1]. Importantly, these renoprotective effects—including significant UPE reduction and decreased glomerulosclerosis—were achieved at doses (0.3-3 mg/kg) that did not significantly alter mean arterial pressure (MAP) or heart rate (HR); decreases in MAP and increases in HR were observed only at the highest dose of 10 mg/kg [1]. This separation between renal benefit and hemodynamic perturbation establishes a therapeutic window critical for experimental design.

cGMP target engagement pharmacodynamic biomarker

(Rac)-BI 703704 Preclinical Applications


sGC Activation in Diabetic Nephropathy Models

Investigators studying renal protection in type 2 diabetes or progressive kidney disease should prioritize (Rac)-BI 703704 based on its validated dose-response relationship in the ZSF1 rat model. The compound produces dose-dependent reductions in urinary protein excretion (up to 77% at 10 mg/kg) and decreases glomerulosclerosis incidence, with target engagement confirmed via renal cGMP elevation [1]. Critically, renoprotective effects are achieved at doses (0.3-3 mg/kg) that do not significantly alter systemic blood pressure, enabling clean interpretation of renal-specific pharmacology without hemodynamic confounding [1].

Activator vs. Stimulator Pharmacology

(Rac)-BI 703704 serves as an essential comparator tool for studies examining the mechanistic divergence between sGC activators (heme-independent) and stimulators (heme-dependent). In ex vivo vascular assays using fibrotic liver tissue, (Rac)-BI 703704 demonstrates superior vasorelaxation compared to the stimulator riociguat at equivalent concentration (10 µM), highlighting the functional advantage of activator pharmacology under oxidative pathological conditions where the sGC heme moiety may be compromised [1]. This differential performance makes (Rac)-BI 703704 the appropriate positive control for experiments probing heme-independent sGC activation.

Dual GC-1/GC-2 Isoform Profiling

For research programs investigating isoform-specific sGC signaling, (Rac)-BI 703704 provides a defined dual-isoform activation profile that can be benchmarked against the GC-1-selective activator runcaciguat. Concentration-response measurements confirm that (Rac)-BI 703704 activates both GC-1 and GC-2 isoforms, establishing it as a pan-isoform reference compound for studies requiring full sGC engagement [1]. This property is particularly valuable for deconvoluting isoform-specific contributions to cGMP-mediated physiology in tissues where both GC-1 and GC-2 are co-expressed.

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